molecular formula C6H12N4 B12104795 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine

1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine

Cat. No.: B12104795
M. Wt: 140.19 g/mol
InChI Key: PZSRJLZFQGEFSY-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring substituted with a methyl group and a propan-2-amine group. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine can be synthesized using “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a highly efficient and environmentally friendly method .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Electrophiles or nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzyme active sites, inhibiting their activity. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s triazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine can be compared with other triazole derivatives:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-(1-methyltriazol-4-yl)propan-2-amine

InChI

InChI=1S/C6H12N4/c1-5(7)3-6-4-10(2)9-8-6/h4-5H,3,7H2,1-2H3

InChI Key

PZSRJLZFQGEFSY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN(N=N1)C)N

Origin of Product

United States

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